[1-(Chloromethyl)-2-chloroethoxy]trimethylsilane
Overview
Description
[1-(Chloromethyl)-2-chloroethoxy]trimethylsilane is a chemical compound that belongs to the organosilicon family. It is characterized by the presence of a chloromethyl group, a chloroethoxy group, and a trimethylsilane group. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Chloromethyl)-2-chloroethoxy]trimethylsilane typically involves the reaction of chloromethyltrimethylsilane with 2-chloroethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
[1-(Chloromethyl)-2-chloroethoxy]trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl and chloroethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted silanes, while oxidation reactions can produce silanols and other oxidized products .
Scientific Research Applications
[1-(Chloromethyl)-2-chloroethoxy]trimethylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the modification of biomolecules and in the development of new biochemical assays.
Mechanism of Action
The mechanism of action of [1-(Chloromethyl)-2-chloroethoxy]trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chloromethyl and chloroethoxy groups can undergo nucleophilic substitution, while the trimethylsilane group can stabilize reactive intermediates. These properties make the compound a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Chloromethyltrimethylsilane: Similar in structure but lacks the chloroethoxy group.
Trimethylsilyl Chloride: Contains a trimethylsilane group but lacks the chloromethyl and chloroethoxy groups.
Chloromethylsilane: Contains a chloromethyl group but lacks the trimethylsilane and chloroethoxy groups.
Uniqueness
[1-(Chloromethyl)-2-chloroethoxy]trimethylsilane is unique due to the presence of both chloromethyl and chloroethoxy groups, which provide it with distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of applications in various fields, making it a valuable compound in scientific research and industrial processes .
Properties
IUPAC Name |
1,3-dichloropropan-2-yloxy(trimethyl)silane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Cl2OSi/c1-10(2,3)9-6(4-7)5-8/h6H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFJGYDIZXEYOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(CCl)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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